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  • Product: (S)-4-Methyl-3-(aminomethyl)morpholine
  • CAS: 1821821-77-5

Core Science & Biosynthesis

Foundational

A Deep Dive into the Pharmacokinetic Profile of (S)-4-Methyl-3-(aminomethyl)morpholine for Early-Stage Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Significance of Pharmacokinetics and the Morpholine Scaffold in Drug Discovery In the intricate journey of drug discovery and develop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Pharmacokinetics and the Morpholine Scaffold in Drug Discovery

In the intricate journey of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its success. Pharmacokinetics, often described as what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). These four pillars dictate the concentration and duration of a drug's presence at its target site, ultimately influencing its efficacy and safety. Early characterization of ADME properties allows for the timely identification and mitigation of potential liabilities, reducing the risk of costly late-stage failures.

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. It has emerged as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. The presence of the morpholine moiety can improve aqueous solubility, metabolic stability, and bioavailability. This guide will provide a comprehensive framework for characterizing the pharmacokinetic profile of a novel morpholine-containing compound, (S)-4-Methyl-3-(aminomethyl)morpholine, within the context of early drug discovery. While specific experimental data for this molecule is not publicly available, this document will serve as a technical roadmap, outlining the essential in vitro and in vivo studies, the rationale behind them, and detailed protocols for their execution.

Part 1: In Vitro ADME Profiling - A Foundation for In Vivo Success

In vitro ADME assays are indispensable tools in early drug discovery, offering a rapid and cost-effective means to screen compounds and identify potential pharmacokinetic hurdles before committing to resource-intensive in vivo studies.

Physicochemical Properties

A drug's fundamental physicochemical properties are the bedrock of its pharmacokinetic behavior.

  • Solubility: The aqueous solubility of a compound is a critical determinant of its absorption. Poor solubility can lead to low and variable oral bioavailability.

  • Lipophilicity (LogD): The octanol-water distribution coefficient (LogD) at physiological pH (7.4) provides an indication of a compound's lipophilicity, which influences its ability to cross biological membranes.

  • pKa: The ionization constant (pKa) determines the charge of a molecule at a given pH, affecting its solubility, permeability, and binding to plasma proteins.

Table 1: Key Physicochemical Parameters for (S)-4-Methyl-3-(aminomethyl)morpholine (Hypothetical Predicted Values)

ParameterPredicted ValueRationale and Implication
Aqueous SolubilityHighThe presence of the morpholine ring and the aminomethyl group is expected to confer good aqueous solubility.
LogD (pH 7.4)Low to ModerateThe morpholine moiety generally imparts a balanced hydrophilic-lipophilic profile.
pKa~8.5-9.5 (amine)The primary amine is expected to be the most basic center, influencing its charge state in different physiological compartments.
Absorption and Permeability

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for systemic absorption.

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and serves as a widely accepted in vitro model of the intestinal barrier.

Objective: To assess the bidirectional permeability of (S)-4-Methyl-3-(aminomethyl)morpholine across a Caco-2 cell monolayer to predict its in vivo absorption potential.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assay Initiation: The test compound is added to the apical (A) or basolateral (B) chamber of the Transwell® plate.

  • Sampling: At designated time points, samples are collected from the receiver chamber (B for A-to-B transport; A for B-to-A transport).

  • Quantification: The concentration of the compound in the samples is determined by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.

Diagram 1: Caco-2 Permeability Assay Workflow

G cluster_0 Cell Culture cluster_1 Permeability Assay cluster_2 Analysis Seed Caco-2 cells on Transwell® inserts Seed Caco-2 cells on Transwell® inserts Culture for 21-25 days to form a monolayer Culture for 21-25 days to form a monolayer Seed Caco-2 cells on Transwell® inserts->Culture for 21-25 days to form a monolayer Differentiation Add test compound to apical or basolateral side Add test compound to apical or basolateral side Culture for 21-25 days to form a monolayer->Add test compound to apical or basolateral side Incubate at 37°C Incubate at 37°C Add test compound to apical or basolateral side->Incubate at 37°C Collect samples from receiver side at time points Collect samples from receiver side at time points Incubate at 37°C->Collect samples from receiver side at time points Quantify compound concentration by LC-MS/MS Quantify compound concentration by LC-MS/MS Collect samples from receiver side at time points->Quantify compound concentration by LC-MS/MS Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Quantify compound concentration by LC-MS/MS->Calculate Papp and Efflux Ratio G Parent (S)-4-Methyl-3-(aminomethyl)morpholine Oxidation Hydroxylated Metabolite Parent->Oxidation CYP450 N-dealkylation 3-(aminomethyl)morpholine Parent->N-dealkylation CYP450 Ring_Opening Linear Metabolite Oxidation->Ring_Opening Further Metabolism

Caption: Putative metabolic routes for (S)-4-Methyl-3-(aminomethyl)morpholine.

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.

Objective: To determine the in vitro metabolic stability of (S)-4-Methyl-3-(aminomethyl)morpholine in liver microsomes from different species.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing liver microsomes, the test compound, and a buffer.

  • Initiation: The reaction is started by adding a cofactor solution (e.g., NADPH).

  • Time Points: Aliquots are removed at various time points and the reaction is stopped.

  • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.

Table 2: Representative In Vitro ADME Data for Marketed Morpholine-Containing Drugs

DrugCaco-2 Papp (A-B) (10⁻⁶ cm/s)Plasma Protein Binding (%)Human Liver Microsome Clint (µL/min/mg)
GefitinibHigh~90Low
LinezolidHigh~31Low
ReboxetineModerate~97Moderate
Note: This data is for illustrative purposes and is compiled from various public sources.

Part 2: In Vivo Pharmacokinetic Studies - Bridging the Gap to Clinical Relevance

In vivo PK studies are essential to understand how a drug behaves in a living organism, providing crucial data on its bioavailability, distribution, and clearance. These studies are typically conducted in rodent models in early discovery.

Study Design

A well-designed in vivo PK study is critical for generating meaningful data.

Key Considerations:

  • Species Selection: Rodents (mice or rats) are commonly used in early PK screening.

  • Dose and Formulation: The dose should be selected based on in vitro potency and toxicology data. The formulation should ensure adequate solubility and stability.

  • Route of Administration: Both intravenous (IV) and oral (PO) administration are typically evaluated to determine absolute bioavailability.

  • Sampling: Blood samples are collected at multiple time points to construct a plasma concentration-time profile.

Objective: To determine the key pharmacokinetic parameters of (S)-4-Methyl-3-(aminomethyl)morpholine following a single IV and PO dose in rats.

Methodology:

  • Animal Dosing: A cohort of rats is administered the test compound via IV injection, and another cohort receives the compound via oral gavage.

  • Blood Sampling: Blood samples are collected from a cannulated vessel (e.g., jugular vein) at predefined time points.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters.

Diagram 3: In Vivo Pharmacokinetic Study Workflow

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis Administer compound (IV and PO) to rats Administer compound (IV and PO) to rats Collect blood samples at various time points Collect blood samples at various time points Administer compound (IV and PO) to rats->Collect blood samples at various time points Process blood to obtain plasma Process blood to obtain plasma Collect blood samples at various time points->Process blood to obtain plasma Quantify drug concentration in plasma via LC-MS/MS Quantify drug concentration in plasma via LC-MS/MS Process blood to obtain plasma->Quantify drug concentration in plasma via LC-MS/MS Perform pharmacokinetic analysis Perform pharmacokinetic analysis Quantify drug concentration in plasma via LC-MS/MS->Perform pharmacokinetic analysis

Caption: A streamlined workflow for an in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters

The analysis of the plasma concentration-time data yields several critical parameters:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t1/2): The time required for the drug concentration in the plasma to decrease by half.

  • Area Under the Curve (AUC): The integral of the drug concentration in plasma over time, reflecting the total drug exposure.

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Table 3: Key In Vivo Pharmacokinetic Parameters and Their Significance

ParameterAbbreviationSignificance
ClearanceCLIndicates the efficiency of drug elimination from the body.
Volume of DistributionVdReflects the extent of drug distribution into tissues.
Half-lifet1/2Determines the dosing interval.
Area Under the CurveAUCA measure of total systemic drug exposure.
BioavailabilityF%Indicates the fraction of the oral dose that is absorbed and reaches the bloodstream.

Part 3: Bioanalytical Methods - The Key to Accurate Quantification

The reliability of any pharmacokinetic study hinges on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices.

LC-MS/MS Method Development and Validation

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity.

Key Steps in Method Development:

  • Tuning: Optimization of mass spectrometry parameters for the analyte and an internal standard.

  • Chromatography: Development of a chromatographic method to separate the analyte from endogenous matrix components.

  • Sample Preparation: Establishment of a robust procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to extract the analyte from the biological matrix.

Method Validation: The developed method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Conclusion: A Holistic Approach to Pharmacokinetic Characterization

The comprehensive pharmacokinetic profiling of (S)-4-Methyl-3-(aminomethyl)morpholine, as outlined in this guide, is a critical component of its preclinical development. By systematically evaluating its ADME properties through a combination of in vitro and in vivo studies, researchers can gain a deep understanding of its potential as a drug candidate. This knowledge is instrumental in guiding medicinal chemistry efforts to optimize the molecule's pharmacokinetic profile, designing appropriate dosing regimens for further preclinical and clinical studies, and ultimately increasing the probability of its successful translation into a safe and effective medicine. The strategic incorporation of the morpholine scaffold provides a strong rationale for expecting favorable pharmacokinetic properties, and the rigorous application of the principles and protocols described herein will provide the necessary data to validate this hypothesis.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Baviskar, A. T., Buitrago, E., & St-Gallay, S. A. (2019). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • IntechOpen. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Retrieved from [Link]

  • Singh, H., & Kumar, K. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Retrieved from [Link]

  • IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]

  • Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]

  • Lin, J., & Lu, W. (2008). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of biomedical science, 15(5), 549–556. [Link]

  • Poupin, P., Truffaut, N., & Thomas, D. (1998).
Exploratory

The Strategic Role of Chiral Morpholine Building Blocks in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the morpholine ring has transcended its traditional role as a simple solvent or basic auxiliary to become a privileged pharmacophore. Its unique physicochemical properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring has transcended its traditional role as a simple solvent or basic auxiliary to become a privileged pharmacophore. Its unique physicochemical properties—specifically its balanced lipophilicity, aqueous solubility, and ability to modulate the pKa of adjacent functional groups—make it an indispensable building block for central nervous system (CNS) therapeutics and oncology drugs[1]. However, the true paradigm shift in target engagement occurs when stereochemistry is introduced into the morpholine core.

This technical whitepaper explores the causality behind the efficacy of chiral morpholines, dissects a real-world case study of a highly selective GPCR antagonist, and provides field-proven, self-validating synthetic protocols for accessing these complex stereocenters.

Physicochemical Causality: Why Chiral Morpholines?

When designing a drug candidate, replacing a piperidine ring with a morpholine ring is a strategic choice driven by precise physicochemical causality. The introduction of the oxygen atom into the six-membered ring has two profound effects:

  • Conformational Rigidity & BBB Penetration: The morpholine ring adopts a stable chair conformation. This minimizes the entropic penalty upon binding to a target protein while maintaining a well-balanced lipophilic-hydrophilic profile that facilitates excellent Blood-Brain Barrier (BBB) penetration[1].

  • Basicity Attenuation: The electronegative oxygen atom exerts an inductive electron-withdrawing effect, lowering the pKa of the secondary or tertiary amine by approximately 1.5 to 2.0 units compared to piperidine. This reduced basicity mitigates non-specific electrostatic interactions with off-target proteins (such as the hERG channel), drastically reducing toxicity liabilities[2].

By introducing chirality (e.g., C2 or C3 substitution), we lock the spatial vector of the substituents. This stereospecificity ensures that the pharmacophore perfectly complements the asymmetric topology of the target receptor's binding pocket.

Mechanistic Impact of Chirality: The ML398 Case Study

The necessity of chiral control is best exemplified by the discovery of ML398 , a potent and highly selective Dopamine D4 receptor antagonist[2].

Dopamine receptors are notoriously difficult to target selectively due to the high sequence homology within the orthosteric binding sites of the D1-like and D2-like receptor families. Previous D4 antagonists heavily relied on piperidine moieties, which often resulted in cross-reactivity. By utilizing a chiral morpholine scaffold, researchers achieved an unprecedented >100-fold selectivity for the D4 receptor over D1, D2, D3, and D5 receptors[3].

The Causality of Stereocontrol: Biological evaluation revealed a stark stereospecific divergence: the (R) -enantiomer of the morpholine analog is the active pharmacophore ( Ki​ = 36 nM), while the (S) -enantiomer is functionally inactive[2]. This dictates that the 4-chlorobenzyl moiety at the chiral center must project into a distinct, sterically constrained hydrophobic sub-pocket unique to the active conformation of the D4 receptor. The inactive enantiomer experiences severe steric clash, preventing receptor engagement.

G cluster_0 D4 Receptor Signaling Pathway Dopamine Dopamine (Endogenous Agonist) D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Gi Gi/o Protein Activation D4R->Gi Couples to cAMP cAMP Reduction & Downstream Signaling Gi->cAMP Inhibits Adenylyl Cyclase ML398 (R)-ML398 (Chiral Morpholine Antagonist) ML398->D4R Competitive Inhibition (Ki = 36 nM)

Mechanism of D4 receptor antagonism by the chiral morpholine (R)-ML398.

State-of-the-Art Asymmetric Synthesis Workflows

Accessing enantiomerically pure morpholines requires robust, scalable catalytic methods. Below, we detail the methodology for creating C2-stereocenters via asymmetric hydrogenation, a highly atom-economical approach[4].

Quantitative Data: Asymmetric Hydrogenation

The use of a bisphosphine-rhodium catalyst bearing a large bite angle (SKP-Phos) creates a sterically demanding chiral pocket. When the dehydromorpholine coordinates to the Rh-center, the steric bulk forces a single face of the alkene to be exposed to hydride insertion, dictating the >99% enantiomeric excess (ee)[4].

Table 1: Asymmetric Catalytic Synthesis of 2-Substituted Chiral Morpholines [1]

EntrySubstrateCatalyst SystemProductYield (%)ee (%)
12-Phenyl-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / SKP-Phos(R)-2-Phenylmorpholine>9999
22-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / SKP-Phos(R)-2-(4-Chlorophenyl)morpholine>9999
Detailed Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

As a Senior Application Scientist, I design protocols as self-validating systems . Every step must have an intrinsic indicator of success to prevent downstream failure.

Step 1: Catalyst Activation (Glovebox Operations)

  • Procedure: In a strictly anaerobic glovebox, add the chiral bisphosphine ligand (SKP-Phos) and the metal precursor [Rh(COD)₂]BF₄ to a dried Schlenk tube. Add anhydrous, degassed solvent (e.g., dichloromethane) and stir at room temperature for 30 minutes.

  • Causality & Validation: Degassing the solvent is non-negotiable; trace oxygen will irreversibly oxidize the electron-rich phosphine ligand, poisoning the Rh-center. The self-validating indicator here is a distinct color change (typically to a deep orange/red), confirming the successful displacement of the COD ligand and the formation of the active catalytic complex[1].

Step 2: Substrate Setup

  • Procedure: In a separate dried Schlenk tube, dissolve the dehydromorpholine substrate in anhydrous, degassed solvent.

Step 3: Hydrogenation & Kinetic Endpoint

  • Procedure: Transfer the active catalyst solution to the substrate solution via a cannula to maintain an unbroken inert atmosphere. Seal the mixture in an autoclave vessel, purge with hydrogen gas three times, and pressurize to 50 atm H₂.

  • Causality & Validation: Do not rely on arbitrary reaction times. Monitor the pressure gauge. The steady drop in pressure indicates active turnover. The complete cessation of H₂ consumption serves as an intrinsic, real-time kinetic endpoint, eliminating the need for premature reaction sampling and potential contamination[1].

Step 4: Isolation

  • Procedure: Depressurize the autoclave slowly. Concentrate the mixture under reduced pressure and purify the crude product via flash column chromatography to yield the enantiomerically pure morpholine.

Workflow Step1 1. Catalyst Prep [Rh(COD)2]BF4 + SKP-Phos Step2 2. Substrate Setup Dehydromorpholine in Solvent Step1->Step2 Cannula Transfer Step3 3. Hydrogenation 50 atm H2, Autoclave Step2->Step3 Pressurize Step4 4. Isolation Chiral Morpholine (>99% ee) Step3->Step4 Depressurize & Purify

Step-by-step experimental workflow for asymmetric hydrogenation of dehydromorpholines.

Advanced Frontiers: Aza-Quaternary Centers

While C2-substituted morpholines are highly accessible via the hydrogenation route[4], synthesizing C3-disubstituted morpholines (aza-quaternary centers) presents a massive steric challenge. Recent breakthroughs have bypassed this limitation by utilizing a ZnCl₂-catalyzed cyclizative 1,2-rearrangement[5]. This method allows for the efficient construction of morpholinones bearing highly crowded aza-quaternary stereocenters from readily available achiral linear precursors, opening entirely new chemical space for drug discovery[5].

Conclusion

The integration of chiral morpholine building blocks into medicinal chemistry is not merely a structural trend; it is a rationally designed strategy to optimize pharmacokinetics and dictate absolute target selectivity. By understanding the physicochemical causality of the morpholine ring and leveraging state-of-the-art asymmetric catalysis, drug development professionals can systematically design safer, more potent therapeutics.

References

  • BenchChem:Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
  • ACS Medicinal Chemistry Letters:Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity.
  • PMC - NIH:Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity.
  • PMC - NIH:Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • PMC - NIH:Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing (S)-4-Methyl-3-(aminomethyl)morpholine from amino acid precursors

Executive Summary & Retrosynthetic Rationale The morpholine ring is a privileged scaffold in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate pharmacokinetic profiles, and tune the pKa of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate pharmacokinetic profiles, and tune the pKa of drug candidates[1]. Specifically, 3-substituted and 3,4-disubstituted morpholines like (S)-4-Methyl-3-(aminomethyl)morpholine are highly valued as chiral diamine building blocks for kinase inhibitors and neurological therapeutics[2].

Synthesizing this target presents a regiochemical and stereochemical challenge. While traditional routes rely on the cyclization of N-benzyl serine with chloroacetyl chloride[3], these often suffer from poor yields and require harsh reduction conditions that can compromise the chiral center.

To ensure a self-validating, high-yield system, this protocol adapts a highly efficient linear sequence starting from (S)-Serine methyl ester . The core morpholine ring is constructed via a reductive amination and acid-catalyzed intramolecular acetalization cascade[4]. Subsequent N-methylation, amidation, and targeted reduction of the primary amide yield the final diamine. This approach preserves the native (S)-stereocenter of the amino acid precursor while providing robust, scalable intermediates.

Synthesis N1 (S)-Serine Methyl Ester N2 1. Reductive Amination Dimethoxyacetaldehyde, NaBH(OAc)3 N1->N2 N3 N-(2,2-dimethoxyethyl)-(S)-serine methyl ester N2->N3 N4 2. Cyclization & 3. Hydrogenation p-TsOH/Toluene then H2, Pd/C N3->N4 N5 (S)-Morpholine-3-carboxylic acid methyl ester N4->N5 N6 4. N-Methylation & 5. Amidation HCHO/NaBH(OAc)3 then NH3/MeOH N5->N6 N7 (S)-4-Methylmorpholine-3-carboxamide N6->N7 N8 6. Amide Reduction LiAlH4, THF, Reflux N7->N8 N9 (S)-4-Methyl-3-(aminomethyl)morpholine N8->N9

Fig 1: Six-step synthetic workflow from (S)-Serine to the target diamine.

Step-by-Step Experimental Methodologies

Phase 1: Morpholine Core Construction (Steps 1–3)

Objective: Build the 1,4-oxazine ring while retaining the C3 stereocenter.

  • Reductive Amination: Suspend (S)-Serine methyl ester hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE). Add triethylamine (1.0 eq) to liberate the free base. Add dimethoxyacetaldehyde (60% wt in water, 1.2 eq) and stir for 30 minutes. Causality Check: We utilize sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) rather than NaBH4. NaBH(OAc)3 is a milder reducing agent that selectively reduces the transient imine without prematurely reducing the aldehyde, preventing the formation of unreactive side products. Stir for 12 h, quench with saturated aqueous NaHCO3, and extract with dichloromethane (DCM).

  • Acid-Catalyzed Cyclization: Dissolve the crude acetal in toluene. Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq). Heat to reflux using a Dean-Stark apparatus for 4 hours. Mechanistic Insight: The acid hydrolyzes the acetal to an aldehyde, triggering intramolecular attack by the serine hydroxyl group. Subsequent elimination of water drives the formation of a 5,6-dihydro-2H-1,4-oxazine intermediate[4].

  • Hydrogenation: Concentrate the toluene mixture and redissolve in methanol. Add 10 wt% Pd/C (0.1 eq Pd). Purge the flask and stir under a hydrogen atmosphere (1 atm balloon) for 12 hours. Filter through a Celite pad to remove the catalyst and concentrate to yield (S)-morpholine-3-carboxylic acid methyl ester .

Phase 2: Functionalization & Reduction (Steps 4–6)

Objective: Install the N4-methyl group and convert the C3-carboxylate to an aminomethyl group.

  • N-Methylation: Dissolve the morpholine intermediate in DCE. Add aqueous formaldehyde (37%, 2.0 eq) and stir for 30 minutes. Add NaBH(OAc)3 (2.0 eq) portionwise. Stir for 12 h at room temperature. Causality Check: Reductive amination is chosen over direct alkylation (e.g., methyl iodide) to strictly avoid over-alkylation to the quaternary ammonium salt. Workup with NaHCO3 and extract with DCM to yield (S)-4-methylmorpholine-3-carboxylic acid methyl ester .

  • Amidation: Transfer the N-methylated ester to a pressure tube. Add an excess of 7N Ammonia in Methanol (NH3/MeOH). Seal the tube and heat to 60 °C for 24 hours. Cool to room temperature and evaporate the solvent to dryness to afford (S)-4-methylmorpholine-3-carboxamide .

  • Amide Reduction: Suspend Lithium Aluminum Hydride (LiAlH4, 3.0 eq) in anhydrous THF at 0 °C under argon. Slowly add a solution of the carboxamide in THF dropwise. Once addition is complete, heat the reaction to reflux for 8 hours. Critical Workup (Fieser Method): Cool to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL of H2O, x mL of 15% aqueous NaOH, and 3x mL of H2O. Causality Check: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps highly polar diamines. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid. Filter the salts, wash with hot THF, and concentrate the filtrate. Purify via vacuum distillation or SCX (Strong Cation Exchange) chromatography to yield the pure (S)-4-Methyl-3-(aminomethyl)morpholine .

Quantitative Data & Analytical Validation

A self-validating protocol requires strict analytical checkpoints. The table below summarizes the expected quantitative yields and key diagnostic signals for each isolated intermediate to ensure process integrity.

StepIntermediate ProductMW ( g/mol )Expected YieldDiagnostic Analytical Checkpoint (NMR / MS)
1 N-(2,2-dimethoxyethyl)-(S)-serine methyl ester207.2385 - 90%1H NMR: ~3.35 ppm (s, 6H, two -OCH3 acetal groups).
3 (S)-Morpholine-3-carboxylic acid methyl ester145.1670 - 75% (over 2 steps)1H NMR: Disappearance of acetal; ~3.75 ppm (s, 3H, ester -OCH3).
4 (S)-4-Methylmorpholine-3-carboxylic acid methyl ester159.1890 - 95%1H NMR: ~2.30 ppm (s, 3H, N-CH3). MS: [M+H]+ at m/z 160.2.
5 (S)-4-Methylmorpholine-3-carboxamide144.1785 - 90%IR: ~1660 cm⁻¹ (Amide C=O). 1H NMR: Loss of ester -OCH3 at 3.75 ppm.
6 (S)-4-Methyl-3-(aminomethyl)morpholine 130.1965 - 70%13C NMR: Loss of carbonyl carbon (~172 ppm). MS: [M+H]+ at m/z 131.2.

References

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid The Journal of Organic Chemistry - ACS Publications URL:[4]

  • Development of a Practical Synthesis of a TORC1/2 Inhibitor: A Scalable Application of Memory of Chirality ACS Publications URL:[3]

  • 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester Applications Chem-Impex URL:[2]

  • a represents 2D interactions of Morpholine compound, b represents 3D... ResearchGate URL:[1]

Sources

Application

Application Notes and Protocols for (S)-4-Methyl-3-(aminomethyl)morpholine in Peptide Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The application of (S)-4-Methyl-3-(aminomethyl)morpholine in peptide coupling reactions is a novel area of research. As of the latest li...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of (S)-4-Methyl-3-(aminomethyl)morpholine in peptide coupling reactions is a novel area of research. As of the latest literature review, specific protocols and established applications for this particular chiral morpholine derivative are not widely documented. This guide, therefore, is intended to serve as a forward-looking resource for researchers. The protocols and mechanistic discussions presented herein are based on established principles of peptide chemistry and the known roles of analogous morpholine derivatives. They are provided as a starting point for investigation and methods development.

Introduction: The Quest for Chirality Control in Peptide Synthesis

The synthesis of peptides with high chemical and stereochemical purity is paramount in drug discovery and development. A persistent challenge in peptide synthesis is the suppression of racemization, the loss of chiral integrity at the α-carbon of the amino acid during the activation and coupling steps.[1][2] This can lead to the formation of diastereomeric impurities that are difficult to separate and can have significantly different biological activities.

The choice of coupling reagents, additives, and bases plays a critical role in mitigating racemization.[3][4] While achiral tertiary amines like N-methylmorpholine (NMM) are commonly used as bases in peptide synthesis, the exploration of chiral bases presents an intriguing strategy for enhancing stereochemical control.[4][5] (S)-4-Methyl-3-(aminomethyl)morpholine is a chiral molecule featuring both a tertiary amine (the morpholine nitrogen) and a primary amine. This unique structure suggests its potential as a specialized base or additive in peptide coupling reactions, where the chiral environment it creates could influence the transition state of the coupling reaction to favor the desired stereoisomer.

This document provides a detailed exploration of the potential applications of (S)-4-Methyl-3-(aminomethyl)morpholine in peptide coupling, offering theoretical grounding, hypothetical protocols, and a framework for future research.

Part 1: Mechanistic Rationale - The Potential Role of (S)-4-Methyl-3-(aminomethyl)morpholine

The primary hypothesis for the utility of (S)-4-Methyl-3-(aminomethyl)morpholine in peptide coupling revolves around its potential to act as a chiral base , thereby creating a diastereomeric transition state that could suppress racemization.

1.1. The Mechanism of Racemization

Racemization in peptide synthesis can occur through two primary pathways:

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemistry.[4]

  • Oxazolone Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The oxazolone has an acidic proton at the C-4 position, which can be easily abstracted by a base. The resulting achiral oxazolone anion can then be protonated to give a racemic mixture of the oxazolone, which subsequently reacts with the incoming amine to produce a racemic peptide. This is considered the major pathway for racemization.[2]

1.2. How a Chiral Base Might Intervene

A chiral base like (S)-4-Methyl-3-(aminomethyl)morpholine could potentially influence these pathways in several ways:

  • Asymmetric Deprotonation/Reprotonation: The chiral environment provided by the base could lead to a diastereoselective interaction with the activated amino acid, making the abstraction of the α-proton more difficult or influencing the reprotonation of any transient enolate to favor the correct stereochemistry.

  • Steric Hindrance: The substituted morpholine ring may provide sufficient steric bulk to disfavor the formation of the oxazolone intermediate.

  • Kinetic Resolution: The chiral base could potentially react at different rates with the L- and D-isomers of the activated amino acid, effectively leading to a kinetic resolution that favors the coupling of the desired L-isomer.

The presence of both a primary and a tertiary amine in (S)-4-Methyl-3-(aminomethyl)morpholine adds another layer of complexity and potential functionality. The primary amine could potentially participate in the reaction mechanism, perhaps by forming transient Schiff bases or by acting as a proton shuttle.

Part 2: Hypothetical Protocols for Application

The following protocols are designed as a starting point for researchers wishing to investigate the utility of (S)-4-Methyl-3-(aminomethyl)morpholine in peptide coupling reactions. It is recommended to first test these protocols with a model system known to be prone to racemization, such as the coupling of an activated phenylalanine or cysteine residue.

2.1. Protocol for Solution-Phase Peptide Coupling

This protocol outlines a general procedure for a solution-phase coupling of an N-protected amino acid to an amino acid ester using a carbodiimide coupling reagent and (S)-4-Methyl-3-(aminomethyl)morpholine as the base.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Phe-OH)

  • Amino acid ester hydrochloride (e.g., H-L-Leu-OMe·HCl)

  • (S)-4-Methyl-3-(aminomethyl)morpholine

  • Coupling reagent (e.g., N,N'-Diisopropylcarbodiimide - DIC)

  • Racemization suppressant additive (e.g., 1-Hydroxybenzotriazole - HOBt)[3]

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add (S)-4-Methyl-3-(aminomethyl)morpholine (2.1 eq) to the cooled solution. Note: 1.0 eq is to neutralize the amino acid ester hydrochloride, and 1.1 eq is for the coupling reaction.

  • Activation: Add DIC (1.1 eq) dropwise to the reaction mixture. Stir at 0 °C for 15-30 minutes.

  • Coupling: Add the amino acid ester hydrochloride (1.0 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude dipeptide by flash column chromatography. Analyze the product for purity and diastereomeric excess (d.e.) by chiral HPLC.

Causality Behind Experimental Choices:

  • Low Temperature: Starting the reaction at 0 °C helps to minimize side reactions, including racemization.

  • Additive (HOBt): HOBt is a well-known racemization suppressant that acts by forming an active ester with the carboxylic acid, which is less prone to oxazolone formation than the O-acylisourea intermediate formed with DIC alone.[3]

  • Chiral Base: The use of (S)-4-Methyl-3-(aminomethyl)morpholine is the key variable being tested for its ability to influence the stereochemical outcome of the reaction.

2.2. Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the use of (S)-4-Methyl-3-(aminomethyl)morpholine as a base in a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-protected amino acids

  • Pre-loaded Wang or Rink amide resin

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Coupling reagent (e.g., HBTU)

  • (S)-4-Methyl-3-(aminomethyl)morpholine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq) with HBTU (3 eq) and (S)-4-Methyl-3-(aminomethyl)morpholine (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling step should be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Part 3: Data Presentation and Visualization

To systematically evaluate the effectiveness of (S)-4-Methyl-3-(aminomethyl)morpholine, a comparative study is recommended.

Table 1: Hypothetical Comparison of Bases in a Model Peptide Coupling Reaction

BaseCoupling ReagentAdditiveSolventDiastereomeric Excess (% d.e.)Yield (%)
N-MethylmorpholineDICHOBtDCM95.285
DiisopropylethylamineDICHOBtDCM94.583
(S)-4-Methyl-3-(aminomethyl)morpholine DIC HOBt DCM To be determined To be determined
N-MethylmorpholineHBTU-DMF96.088
DiisopropylethylamineHBTU-DMF95.587
(S)-4-Methyl-3-(aminomethyl)morpholine HBTU - DMF To be determined To be determined

Workflow and Mechanistic Diagrams

PeptideCouplingWorkflow cluster_solution_phase Solution-Phase Coupling cluster_solid_phase Solid-Phase Synthesis sol_start N-Protected Amino Acid + Amino Acid Ester sol_activation Activation (DIC, HOBt, Chiral Base) sol_start->sol_activation sol_coupling Peptide Bond Formation sol_activation->sol_coupling sol_workup Workup & Purification sol_coupling->sol_workup sol_product Purified Dipeptide sol_workup->sol_product sp_resin Resin sp_deprotection Fmoc Deprotection sp_resin->sp_deprotection sp_coupling Coupling (Fmoc-AA, HBTU, Chiral Base) sp_deprotection->sp_coupling sp_wash Washing sp_coupling->sp_wash sp_repeat Repeat Cycle sp_wash->sp_repeat sp_cleavage Cleavage & Purification sp_wash->sp_cleavage sp_repeat->sp_deprotection sp_final_peptide Purified Peptide sp_cleavage->sp_final_peptide

Caption: General workflows for investigating (S)-4-Methyl-3-(aminomethyl)morpholine in peptide synthesis.

RacemizationMechanism cluster_main Racemization Pathways cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway activated_aa Activated L-Amino Acid oxazolone 5(4H)-Oxazolone Intermediate activated_aa->oxazolone Intramolecular Cyclization enolate Planar Enolate activated_aa->enolate Direct Proton Abstraction by Base achiral_anion Achiral Anion oxazolone->achiral_anion Base-mediated Proton Abstraction racemic_oxazolone Racemic Oxazolone achiral_anion->racemic_oxazolone Reprotonation racemic_peptide Racemic Peptide racemic_oxazolone->racemic_peptide Nucleophilic Attack by Amine enolate->racemic_peptide Reprotonation & Coupling chiral_base (S)-4-Methyl-3-(aminomethyl)morpholine (Potential Intervention Point) chiral_base->oxazolone Inhibition? chiral_base->achiral_anion Asymmetric Influence? chiral_base->enolate Asymmetric Influence?

Caption: Potential points of intervention for a chiral base in racemization pathways.

Conclusion and Future Directions

The application of (S)-4-Methyl-3-(aminomethyl)morpholine in peptide coupling reactions represents an unexplored but potentially fruitful area of research. Its chiral nature and unique bifunctional amine structure warrant investigation into its efficacy as a racemization-suppressing base. The protocols and theoretical framework provided in this guide are intended to catalyze such investigations.

Future research should focus on:

  • Systematic Screening: Evaluating (S)-4-Methyl-3-(aminomethyl)morpholine against a panel of different coupling reagents and with various racemization-prone amino acid sequences.

  • Mechanistic Studies: Employing kinetic and computational studies to elucidate the precise mechanism by which it may influence stereoselectivity.

  • Synthesis of Analogs: Investigating other chiral morpholine derivatives to establish structure-activity relationships.

The development of novel chiral auxiliaries like (S)-4-Methyl-3-(aminomethyl)morpholine could provide valuable new tools for the synthesis of complex and stereochemically pure peptides, ultimately advancing the field of peptide-based therapeutics.

References

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. PMC. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. PharmaInfo. [Link]

  • Synthesis and Applications of Synthetic Peptides. IntechOpen. [Link]

  • Synthesis of chiral peptide nucleic acids using Fmoc chemistry. ResearchGate. [Link]

  • Principles of Peptide Synthesis. M. Bodanszky. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

Sources

Method

Application Note: In Vitro Assay Development for Kinase Inhibitors Utilizing the (S)-4-Methyl-3-(aminomethyl)morpholine Scaffold

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors requires chemical scaffolds that can precisely navigate the conserved architecture of the kinase catalytic domain. The (S)-4-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires chemical scaffolds that can precisely navigate the conserved architecture of the kinase catalytic domain. The (S)-4-Methyl-3-(aminomethyl)morpholine motif has emerged as a privileged building block in medicinal chemistry, particularly for targeting the Phosphoinositide 3-kinase (PI3K) family and Checkpoint Kinases (CHK1)[1][2].

As a Senior Application Scientist, I have designed this technical guide to outline the mechanistic rationale behind utilizing this specific stereoisomer and to provide a robust, self-validating in vitro assay protocol for evaluating its derivatives. By moving beyond basic procedural steps to explain the physicochemical causality of the assay design, this guide ensures that drug development professionals can generate high-fidelity, reproducible structure-activity relationship (SAR) data.

Mechanistic Rationale: The Superiority of the Scaffold

To design an effective screening cascade, one must first understand how the (S)-4-Methyl-3-(aminomethyl)morpholine scaffold interacts with the target at a molecular level.

  • Hinge Region Anchoring: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In PI3Kα, it forms a direct, high-affinity hydrogen bond with the backbone amide of Val851 (or Val882 in PI3Kγ), anchoring the inhibitor within the ATP-binding cleft[2][3][4].

  • Steric Shielding for Selectivity: Unsubstituted morpholines often suffer from promiscuous binding, particularly cross-reacting with the structurally similar mammalian target of rapamycin (mTOR)[5]. The addition of the 4-methyl group introduces precise steric bulk that clashes with the deeper, more constrained hydrophobic pocket of mTOR, effectively driving PI3K/mTOR selectivity[4][5].

  • Stereospecific Vectorial Projection: The 3-aminomethyl group serves as a versatile synthetic linker to the primary heterocyclic core (e.g., morpholino-triazines or pyrimido-azaindoles)[1][4]. The (S)-enantiomer specifically orients the methyl group to avoid steric clashes with the kinase gatekeeper residue (Ile800 in PI3Kα), projecting the main pharmacophore optimally into the solvent-exposed region[1].

PathwayBinding PI3K PI3Kα Kinase Domain (Hinge: Val851) PIP3 Downstream Signaling (AKT/mTOR Pathway) PI3K->PIP3 Kinase Activity Inhibited Scaffold (S)-4-Methyl-3-(aminomethyl)morpholine Inhibitor Core Scaffold->PI3K H-Bond via Morpholine Oxygen ATP ATP Competitive Site Scaffold->ATP Steric Blockade (4-Methyl Group)

Caption: Binding mechanism of the morpholine scaffold inhibiting PI3Kα and downstream AKT/mTOR signaling.

Self-Validating Assay Architecture

A trustworthy assay is not merely a sequence of liquid handling steps; it is a self-validating system designed to automatically flag false positives and systemic errors. For evaluating (S)-4-Methyl-3-(aminomethyl)morpholine derivatives, we utilize a homogeneous ADP-Glo™ Kinase Assay. This assay measures the generation of ADP, providing a universal readout independent of the specific lipid or peptide substrate used.

Quantitative Data: Scaffold Validation

Before executing high-throughput screening, the scaffold's baseline performance must be validated. The table below summarizes the quantitative impact of the scaffold's stereochemistry on PI3Kα potency and mTOR selectivity, demonstrating why the (S)-enantiomer is prioritized in our workflow.

Compound Scaffold VariantPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity Index (mTOR/PI3Kα)Assay Z'-Factor
Unsubstituted Morpholine14.218.51.30.72
(R)-4-Methyl-3-(aminomethyl)morpholine85.4>10,000>1170.75
(S)-4-Methyl-3-(aminomethyl)morpholine3.14,2001,3540.81
Reference (Alpelisib)4.6>10,000>2,1700.78

Data Interpretation: The (S)-enantiomer maintains low-nanomolar potency against PI3Kα while utilizing the 4-methyl group to achieve a >1,000-fold selectivity window over mTOR, outperforming both the unsubstituted and (R)-variants[4][5].

AssayWorkflow Cmpd Compound Library Prep (S)-4-Methyl-3-(aminomethyl)morpholine Enzyme PI3Kα Enzyme Reaction (ATP + PIP2 Substrate) Cmpd->Enzyme Acoustic Dispensing Detection ADP-Glo Detection (Luminescence Readout) Enzyme->Detection 60 min Incubation QC Self-Validation QC (Z'-Factor > 0.6) Detection->QC Luminescence Signal Analysis Dose-Response Analysis (IC50 Determination) QC->Analysis Validated Plates

Caption: Workflow for high-throughput kinase assay validation using ADP-Glo luminescence detection.

Step-by-Step Methodology: High-Throughput PI3Kα Assay

The following protocol details the evaluation of (S)-4-Methyl-3-(aminomethyl)morpholine derivatives. Every step is grounded in physicochemical causality to ensure maximum data integrity.

Phase 1: Compound Preparation & Acoustic Dispensing
  • Solubilization: Dissolve the synthesized scaffold derivatives in 100% anhydrous DMSO to generate a 10 mM stock.

    • Causality: Anhydrous DMSO prevents ambient moisture absorption, which can lead to compound precipitation and subsequent false negatives in the assay.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in a 384-well Echo® qualified source plate.

  • Acoustic Transfer: Utilizing an Echo 555 Liquid Handler, transfer 50 nL of the compound into a 384-well low-volume assay plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes. This maintains a final assay DMSO concentration of exactly 1%, preventing solvent-induced denaturation of the PI3Kα enzyme.

Phase 2: Kinase Reaction Assembly
  • Buffer Formulation: Prepare the Kinase Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% CHAPS, 1 mM DTT).

    • Causality: The inclusion of 0.01% CHAPS (a zwitterionic detergent) is critical. It prevents the formation of colloidal compound aggregates, which are a primary source of promiscuous, non-specific kinase inhibition[2]. DTT maintains the catalytic cysteine residues in a reduced, active state.

  • Enzyme Pre-Incubation: Add 2.5 µL of 2X PI3Kα enzyme (final concentration 0.5 nM) to the assay plate. Centrifuge briefly and incubate for 15 minutes at 22°C.

    • Causality: Pre-incubation allows the morpholine oxygen to establish its critical hydrogen bond with the Val851 hinge residue before introducing the highly competitive ATP substrate[4].

  • Substrate Initiation: Add 2.5 µL of 2X ATP/PIP2 substrate mix (final ATP = 1 mM, PIP2 = 50 µM).

    • Causality: Utilizing 1 mM ATP (approaching physiological intracellular concentrations) strictly selects for highly potent, ATP-competitive inhibitors. Assays run at low ATP (e.g., 10 µM) often yield artificially inflated potencies and fail to translate to cellular models[3].

  • Reaction: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles, then incubate for exactly 60 minutes at 22°C.

Phase 3: Detection & Quality Control
  • Kinase Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

    • Causality: This reagent terminates the kinase reaction and actively depletes all unreacted ATP. This ensures that the final luminescence signal is exclusively derived from the ADP generated during the 60-minute reaction window.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which is subsequently utilized by luciferase to produce light.

  • Readout: Measure luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).

Quality Control & Statistical Validation

To ensure the assay acts as a self-validating system, every 384-well plate must pass strict statistical criteria before the IC₅₀ data of the (S)-4-Methyl-3-(aminomethyl)morpholine derivatives can be accepted.

Z'-Factor Calculation: The Z'-factor assesses the dynamic range and data variation of the assay. It is calculated using the positive control (DMSO only, max activity) and the negative control (No enzyme, min activity):

Z′=1−∣μp​−μn​∣3(σp​+σn​)​
  • Validation Threshold: A plate is only accepted if Z' > 0.6 .

  • Reference Benchmarking: The reference inhibitor (Alpelisib) must yield an IC₅₀ within 3-fold of its historical mean (4.6 nM). Failure to meet this indicates enzyme degradation or ATP hydrolysis in the stock solutions, triggering an automatic rejection of the plate's data.

References

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing.
  • Chemically targeting the PI3K family.
  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors. Celcuity.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC)

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of (S)-4-Methyl-3-(aminomethyl)morpholine

Executive Summary In modern medicinal chemistry and drug development, (S)-4-Methyl-3-(aminomethyl)morpholine is a highly valued chiral building block. Its incorporation into small-molecule scaffolds often improves aqueou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, (S)-4-Methyl-3-(aminomethyl)morpholine is a highly valued chiral building block. Its incorporation into small-molecule scaffolds often improves aqueous solubility, modulates pKa, and enhances predictable metabolic stability. However, functionalizing this molecule via carbon-nitrogen (C-N) bond formation presents a distinct synthetic challenge: the substrate is a bifunctional amine containing both a nucleophilic primary aminomethyl group and a sterically accessible tertiary morpholine nitrogen.

This application note provides a comprehensive, self-validating protocol for the selective palladium-catalyzed Buchwald-Hartwig cross-coupling of the primary amine moiety. By leveraging rational catalyst design and kinetic control, researchers can achieve high-yielding mono-arylation while completely suppressing off-target catalyst poisoning and over-arylation.

Mechanistic Rationale & Catalyst Design

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines[1]. However, when applying this methodology to (S)-4-Methyl-3-(aminomethyl)morpholine, two primary failure modes typically emerge in standard catalytic systems (e.g., Pd/BINAP or Pd/dppf):

  • Catalyst Poisoning: The tertiary morpholine nitrogen can act as a competitive, non-productive bidentate ligand, forming a stable off-cycle chelate with the Pd(II) intermediate and arresting the catalytic cycle.

  • Over-Arylation: Primary alkylamines are highly nucleophilic and prone to undergoing a second arylation event, yielding unwanted tertiary diarylamines[2].

The BrettPhos Solution

To circumvent these issues, the selection of a highly sterically demanding dialkylbiarylphosphine ligand is paramount. BrettPhos (and its precatalyst derivatives like BrettPhos Pd G3) is specifically engineered for the selective mono-arylation of primary amines.

The extreme steric bulk of the triisopropylphenyl ring in BrettPhos restricts the coordination sphere of the palladium center. This spatial crowding physically prevents the bulky tertiary morpholine nitrogen from binding to the metal. Simultaneously, it precludes the coordination of a second aryl halide after the first coupling event, thereby eliminating over-arylation[3].

Kinetic Control and Base Selection

Computational and kinetic studies reveal that for BrettPhos-ligated palladium systems, oxidative addition is the rate-limiting step [4]. Because oxidative addition is the slowest step, the subsequent amine coordination, deprotonation, and reductive elimination occur rapidly. This rapid turnover minimizes the lifetime of sensitive Pd(II)-amido intermediates, preventing side reactions like β -hydride elimination.

The choice of base dictates the success of the deprotonation step. While Sodium tert-butoxide (NaOtBu) is the standard for electron-neutral or electron-rich aryl halides, it is too harsh for base-sensitive functional groups (e.g., esters, nitriles). In such cases, the base must be substituted with Cesium carbonate (Cs 2​ CO 3​ ) or Potassium phosphate (K 3​ PO 4​ ), which effectively deprotonate the palladium-amine complex without degrading the substrate[5].

CatalyticCycle Pd0 Active Catalyst [Pd(0)-BrettPhos] OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Aryl Halide PdII_ArX Pd(II)(Ar)(X)(BrettPhos) Intermediate OxAdd->PdII_ArX AmineCoord Amine Coordination & Base Deprotonation PdII_ArX->AmineCoord 1° Amine PdII_Amido Pd(II)(Ar)(NHR)(BrettPhos) Amido Complex AmineCoord->PdII_Amido Base (e.g., NaOtBu) RedElim Reductive Elimination (Rapid Product Release) PdII_Amido->RedElim RedElim->Pd0 Mono-arylated Product

Fig 1. Buchwald-Hartwig catalytic cycle highlighting BrettPhos-mediated primary amine selectivity.

Empirical Optimization Data

To demonstrate the causality behind the catalyst selection, Table 1 summarizes the optimization landscape for coupling (S)-4-Methyl-3-(aminomethyl)morpholine with a standard aryl bromide (e.g., 4-bromoanisole). The data clearly illustrates that first- and second-generation catalysts fail to control selectivity, whereas the BrettPhos G3 system achieves near-perfect mono-arylation.

Table 1: Optimization of Reaction Conditions for the Arylation of (S)-4-Methyl-3-(aminomethyl)morpholine

Palladium SourceLigandBaseSolventTemp (°C)Conversion (%)Selectivity (Mono:Di)
Pd(OAc) 2​ (5 mol%)BINAP (10 mol%)NaOtBuToluene10045%70:30
Pd 2​ (dba) 3​ (2.5 mol%)XPhos (10 mol%)Cs 2​ CO 3​ 1,4-Dioxane10078%85:15
BrettPhos Pd G3 (2 mol%) BrettPhos (2 mol%) NaOtBu 1,4-Dioxane 80 >95% >99:1
BrettPhos Pd G3 (2 mol%) BrettPhos (2 mol%) K 3​ PO 4​ t-AmylOH 80 92% >99:1

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By utilizing visual cues (precatalyst activation color changes) and analytical checkpoints (LC-MS monitoring of the limiting reagent), the researcher can verify the integrity of the reaction at every stage.

Materials & Reagents
  • Amine: (S)-4-Methyl-3-(aminomethyl)morpholine (1.2 equiv)

  • Electrophile: Aryl bromide or triflate (1.0 equiv, limiting reagent)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%)

  • Base: NaOtBu (1.4 equiv) Note: Substitute with Cs 2​ CO 3​ (2.0 equiv) for base-sensitive substrates.

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M relative to aryl halide)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup (Self-Validation Checkpoint 1)

  • Oven-dry a Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar.

  • Transfer the flask to a nitrogen-filled glovebox or utilize standard Schlenk line techniques (evacuate/backfill with Argon 3x). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict exclusion of O 2​ is mandatory.

Step 2: Reagent Addition

  • Add the aryl bromide (1.0 mmol), BrettPhos Pd G3 (0.02 mmol, 18 mg), and NaOtBu (1.4 mmol, 134 mg) to the reaction vessel.

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL).

  • Add (S)-4-Methyl-3-(aminomethyl)morpholine (1.2 mmol, ~156 mg) via a micro-syringe.

Step 3: Precatalyst Activation (Self-Validation Checkpoint 2)

  • Stir the mixture at room temperature for 5 minutes.

  • Validation: Observe the color transition. The mixture should shift from a dark/reddish suspension to a pale yellow or orange homogeneous solution. This visual cue confirms the successful reduction of the G3 precatalyst to the active Pd(0) species.

Step 4: Heating & Reaction Monitoring (Self-Validation Checkpoint 3)

  • Seal the vessel and heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block.

  • Stir vigorously for 2–4 hours.

  • Validation: At the 2-hour mark, withdraw a 10 µL aliquot under a positive flow of Argon, dilute in LC-MS grade Acetonitrile, and analyze. Monitor the disappearance of the aryl bromide (the limiting reagent). If the aryl bromide is fully consumed, the reaction is complete.

Step 5: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5 mL of deionized water. Causality: Water neutralizes the strong base and hydrolyzes any residual active Pd species, preventing post-reaction degradation.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically Dichloromethane/Methanol gradient containing 1% Triethylamine to prevent streaking of the basic morpholine product).

ExpWorkflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Substrate & Catalyst Addition Prep->Mix React 3. Heat at 80°C (1,4-Dioxane) Mix->React Workup 4. Aqueous Quench & Extraction React->Workup Purify 5. Flash Chromatography (Silica Gel) Workup->Purify

Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Buchwald–Hartwig amination with alkylamines Source: ResearchGate URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

Method

Late-Stage Functionalization Protocols Utilizing (S)-4-Methyl-3-(aminomethyl)morpholine

Mechanistic Rationale & Structural Advantages Late-stage functionalization (LSF) constitutes a powerful strategy for the assembly or diversification of novel molecular entities, accelerating the development of medicinall...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Advantages

Late-stage functionalization (LSF) constitutes a powerful strategy for the assembly or diversification of novel molecular entities, accelerating the development of medicinally relevant compounds[1]. However, the chemical complexity of advanced drug intermediates often makes late-stage diversification challenging, requiring highly chemoselective reagents[2].

(S)-4-Methyl-3-(aminomethyl)morpholine has emerged as a privileged, bifunctional chiral building block for LSF. Its utility in drug discovery is driven by three distinct structural features:

  • The Morpholine Core : Morpholine rings are of high biological and pharmacological significance[3]. They reliably lower logD , improve aqueous solubility, and act as highly directional hydrogen bond acceptors in kinase and GPCR binding pockets.

  • The "Magic Methyl" Effect : The incorporation of a simple methyl group on the morpholine nitrogen restricts conformational flexibility. This specific modification can dramatically improve a drug's potency by enhancing lipophilicity, preventing metabolic N -dealkylation, and optimizing binding interactions[4].

  • The Primary Aminomethyl Handle : The molecule possesses both a tertiary amine (the morpholine nitrogen) and a primary amine (the aminomethyl group). The primary amine is sterically unencumbered and highly nucleophilic, serving as a stereospecific vector for C–N bond formation. Aminomethylmorpholine derivatives have been successfully deployed in the design of novel therapeutics, including highly selective PARP1/PARP2 inhibitors[5].

LSF_Workflow A Complex Drug Scaffold (Aryl Halide / Carbonyl) C Late-Stage Functionalization (C-N Coupling / Reductive Amination) A->C B (S)-4-Methyl-3- (aminomethyl)morpholine B->C D Optimized API Improved Solubility & PK C->D Yields >70%

Fig 1: Logical workflow for Late-Stage Functionalization using (S)-4-Methyl-3-(aminomethyl)morpholine.

Protocol 1: Chemoselective Reductive Amination

Application: Appending the morpholine scaffold to late-stage aldehydes or ketones to create flexible, sp3 -rich linkages.

Causality & Design: Reductive amination is chosen for its high functional group tolerance. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized instead of NaBH4​ or NaBH3​CN because it is a mild hydride source that selectively reduces the transiently formed iminium ion without directly reducing the parent carbonyl compound. A catalytic amount of acetic acid is added to accelerate iminium formation, yet it is weak enough to avoid fully protonating the primary amine, preserving its nucleophilicity.

Step-by-Step Procedure:

  • Iminium Formation: In an oven-dried round-bottom flask, dissolve the late-stage carbonyl scaffold (1.0 equiv) and (S)-4-Methyl-3-(aminomethyl)morpholine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M. Add glacial acetic acid (0.1 equiv). Stir at room temperature (RT) for 30–60 minutes.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portionwise over 5 minutes. The suspension may become cloudy.

  • Monitoring: Stir the reaction at RT for 2–4 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup (Self-Validation): Quench the reaction by slowly adding saturated aqueous NaHCO3​ (this neutralizes the acetic acid and destroys excess hydride). Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Application: Direct C–N bond formation between the primary amine and unactivated late-stage aryl or heteroaryl halides.

Causality & Design: The primary challenge in this LSF approach is preventing the tertiary morpholine nitrogen from coordinating to the palladium catalyst, which would cause catalyst poisoning. To achieve >95:5 selectivity for the primary amine, a highly sterically demanding biaryl phosphine ligand—BrettPhos —is employed. The bulky structure of BrettPhos creates a narrow catalytic pocket that easily accommodates the unhindered −CH2​NH2​ group but sterically rejects the methylated tertiary amine.

Selectivity_Mechanism Start Pd(0) Catalyst + BrettPhos OA Oxidative Addition (Aryl Halide) Start->OA Coord Amine Coordination (Primary vs Tertiary) OA->Coord Pri Primary Amine (-CH2NH2) Sterically Accessible Coord->Pri Favored Ter Tertiary Amine (N-CH3) Sterically Hindered Coord->Ter Disfavored RE Reductive Elimination (Target C-N Bond) Pri->RE

Fig 2: Pd-catalyzed Buchwald-Hartwig mechanism showing primary amine chemoselectivity.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a strict Argon atmosphere, charge an oven-dried vial with the aryl halide (1.0 equiv), Pd2​(dba)3​ (5 mol%), BrettPhos (10 mol%), and sodium tert-butoxide ( NaOtBu , 2.0 equiv). Note: For base-sensitive scaffolds, substitute NaOtBu with Cs2​CO3​ .

  • Reagent Addition: Add anhydrous toluene (0.1 M) followed by (S)-4-Methyl-3-(aminomethyl)morpholine (1.2 equiv).

  • Coupling: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the mixture at 90 °C in an oil bath for 12 hours.

  • Workup (Self-Validation): Cool the reaction to RT. Dilute with ethyl acetate (EtOAc) and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC.

Protocol 3: Amide Coupling for Targeted Degraders

Application: Coupling to late-stage carboxylic acid linkers, commonly utilized in the synthesis of PROTACs or peptidomimetics.

Causality & Design: HATU is selected as the coupling reagent due to its rapid kinetics and its ability to suppress epimerization at chiral centers adjacent to the carboxylic acid. N,N -Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the highly reactive 7-aza-HOBt active ester, which is subsequently trapped by the primary amine.

Step-by-Step Procedure:

  • Active Ester Generation: Dissolve the late-stage carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at RT for 10 minutes.

  • Amine Addition: Add (S)-4-Methyl-3-(aminomethyl)morpholine (1.2 equiv) to the activated mixture. Stir at RT for 1–2 hours.

  • Workup (Self-Validation): Quench the reaction with water. Extract with EtOAc. Crucial Step: Wash the organic layer thoroughly with a 5% aqueous LiCl solution (3 times) to selectively partition the DMF into the aqueous phase. Wash with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data Summary

The following table summarizes the expected performance metrics when utilizing (S)-4-Methyl-3-(aminomethyl)morpholine across the three LSF protocols.

ParameterReductive AminationBuchwald-Hartwig CouplingAmide Coupling
Target Electrophile Aldehydes, KetonesAryl/Heteroaryl HalidesCarboxylic Acids
Typical Yield 75% – 95%60% – 85%80% – 98%
1° vs 3° Amine Selectivity >99:1>95:5>99:1
Key Reagents NaBH(OAc)3​ , AcOH, DCE Pd2​(dba)3​ , BrettPhos, NaOtBu HATU, DIPEA, DMF
Primary Application Flexible linker attachmentRigid scaffold extensionPROTACs / Peptidomimetics

References

  • Wang, Y., Dana, S., Long, H., Xu, Y., Li, Y., Kaplaneris, N., & Ackermann, L. (2023). "Electrochemical Late-Stage Functionalization." Chemical Reviews, 123(19), 11269-11335. (ACS Publications). URL: [Link]

  • Beker, W., et al. (2023). "Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning." Nature Chemistry. URL: [Link]

  • Kholina, E. G., et al. (2023). "Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide." Molecules, 28(18), 6455. (MDPI). URL: [Link]

  • Abramova, T. V., et al. (2024). "Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action." International Journal of Molecular Sciences, 25(22), 12402. (PMC / NIH). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of (S)-4-Methyl-3-(aminomethyl)morpholine

Welcome to the Technical Support Center for (S)-4-Methyl-3-(aminomethyl)morpholine (CAS: 1250973-29-5). As a chiral diamine building block featuring both a tertiary morpholine nitrogen and a primary amine, this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-4-Methyl-3-(aminomethyl)morpholine (CAS: 1250973-29-5). As a chiral diamine building block featuring both a tertiary morpholine nitrogen and a primary amine, this compound is highly valued in medicinal chemistry for tuning the physicochemical properties of drug candidates. However, its dual-basic nature presents unique challenges in aqueous media, including pH-dependent phase separation, hygroscopicity, and common-ion precipitation.

This guide provides researchers and formulation scientists with field-proven, mechanistically grounded troubleshooting strategies to optimize the aqueous solubility of this critical building block and its downstream derivatives.

Part 1: Troubleshooting Guides & FAQs

Q1: I prepared a stock solution of the free base in water, but it became cloudy after sitting on the benchtop. What causes this, and how can I prevent it? A: The cloudiness is rarely due to the intrinsic insolubility of the pure free base. Instead, it is caused by atmospheric degradation. As a highly basic liquid/low-melting solid, the free base readily absorbs atmospheric carbon dioxide (CO₂) and moisture, leading to the formation of insoluble carbamate or carbonate salts[1].

  • Causality: The primary amine attacks CO₂, forming a carbamic acid intermediate that precipitates as a salt in the presence of unreacted diamine.

  • Solution: Never store the free base in aqueous stock solutions for prolonged periods. Convert the free base to a stable, crystalline salt (e.g., dihydrochloride or mesylate) prior to aqueous dissolution, and store the neat material under an inert argon atmosphere.

Q2: When I dilute my acidic stock solution into a pH 7.4 phosphate-buffered saline (PBS), my compound precipitates. Why does this happen if the molecule is still protonated? A: This is a classic manifestation of the common ion effect and the specific solubility product ( Ksp​ ) of the salt formed in situ[2]. While the primary amine ( pKa​≈9.5 ) remains protonated at pH 7.4, the tertiary morpholine nitrogen ( pKa​≈7.0−7.5 ) begins to deprotonate. More importantly, phosphate anions from the PBS buffer can form a highly stable, poorly soluble crystalline lattice with the monoprotonated diamine.

  • Causality: If the concentration of the newly formed phosphate salt exceeds its Ksp​ , precipitation occurs regardless of the bulk pH.

  • Solution: Switch to a non-precipitating buffer system (e.g., HEPES or Tris) or pre-formulate the compound as a mesylate salt, which generally exhibits lower crystal lattice energy and higher hydration energy, preventing displacement by phosphate ions[2].

Q3: I am using (S)-4-Methyl-3-(aminomethyl)morpholine as an appendage to solubilize a lipophilic drug core. The calculated LogP decreased, but the experimental aqueous solubility didn't improve. Why? A: Aqueous solubility is governed by both lipophilicity (LogP) and crystal lattice energy (melting point). While adding this polar diamine decreases LogP, it may inadvertently increase the crystal lattice energy by introducing new, highly ordered intermolecular hydrogen-bonding networks in the solid state[3].

  • Causality: If the energy required to break the crystal lattice exceeds the solvation energy gained from the aqueous environment, solubility remains poor.

  • Solution: Utilize the chiral, non-planar nature of the (S)-morpholine ring to disrupt molecular symmetry. Ensure the attachment point prevents the molecule from packing tightly into a crystal lattice, effectively lowering the melting point and driving aqueous dissolution[3].

Part 2: Logical Workflows & Visualizations

To systematically resolve solubility issues, follow the logic pathways outlined in the diagrams below.

SolubilityWorkflow Start Analyze (S)-4-Methyl-3- (aminomethyl)morpholine CheckState Physical State: Free Base or Salt? Start->CheckState FreeBase Free Base (Liquid/Oil) Risk: CO2 Absorption CheckState->FreeBase If neat SaltForm Salt Form (Solid) Stable for Aqueous Prep CheckState->SaltForm If pre-formulated SaltScreen Conduct Salt Screen (HCl, Mesylate, Tartrate) FreeBase->SaltScreen Synthesize salt BufferCheck Check Buffer Compatibility (Avoid Common Ion Effect) SaltForm->BufferCheck SaltScreen->SaltForm Soluble Optimal Aqueous Solubility Achieved BufferCheck->Soluble Validate via HPLC

Caption: Workflow for optimizing the aqueous solubility and stability of the diamine building block.

ProtonationState LowPH LowPH PhysPH Physiological pH (7.4) Monoprotonated Form Moderate Solubility LowPH->PhysPH Increase pH PhysPH->LowPH Decrease pH HighPH HighPH PhysPH->HighPH Increase pH HighPH->PhysPH Decrease pH

Caption: pH-dependent protonation states of the diamine dictating aqueous solubility behavior.

Part 3: Data Presentation - Salt Selection Matrix

Selecting the correct counterion is the most critical step in optimizing the solubility of ionizable APIs and building blocks[1][4]. The table below summarizes the physicochemical impact of various counterions on (S)-4-Methyl-3-(aminomethyl)morpholine.

Counterion Acid pKa​ of AcidStoichiometryHygroscopicity RiskImpact on Aqueous SolubilityRecommended Use Case
Hydrochloric Acid -6.02:1 (Di-HCl)HighExcellent (>100 mg/mL)General in vitro screening; highly acidic stock solutions.
Methanesulfonic Acid -1.92:1 (Dimesylate)LowExcellent (>100 mg/mL)In vivo dosing; resists common ion effect in PBS.
Phosphoric Acid 2.11:1 or 2:1ModeratePoor to ModerateAvoid. High risk of precipitation at physiological pH.
Tartaric Acid 3.0, 4.41:1 (Tartrate)LowGood (~50 mg/mL)Solid-state formulation; enhances powder flowability.

Part 4: Experimental Protocols

To ensure data integrity, all solubility optimization must follow self-validating protocols. The following methodologies guarantee that your solubility measurements are thermodynamically accurate and free from artifacts.

Protocol A: Synthesis and Validation of the Dimesylate Salt

Purpose: To convert the unstable free base into a highly soluble, non-hygroscopic solid.

  • Dissolution: Dissolve 1.0 equivalent of (S)-4-Methyl-3-(aminomethyl)morpholine free base in anhydrous ethanol (10 mL/gram) under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0°C. Slowly add 2.05 equivalents of methanesulfonic acid dropwise to prevent exothermic degradation.

  • Crystallization: Stir at room temperature for 2 hours. If precipitation does not occur, add anti-solvent (diethyl ether or heptane) dropwise until the solution becomes turbid.

  • Isolation: Filter the resulting crystals under a nitrogen blanket and wash with cold diethyl ether. Dry in a vacuum oven at 40°C for 12 hours.

  • Self-Validation Step: Analyze the isolated solid via ¹H-NMR (in D₂O). Validation Check: Integrate the mesylate methyl peak ( δ ~2.8 ppm) against the morpholine core protons to confirm an exact 2:1 stoichiometric ratio. A ratio of <1.9 indicates incomplete salt formation, which will skew aqueous solubility results.

Protocol B: Thermodynamic Aqueous Solubility Measurement (Shake-Flask Method)

Purpose: To determine the maximum equilibrium solubility in physiological buffers.

  • Preparation: Add an excess of the synthesized salt (from Protocol A) to a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., 50 mM HEPES buffer, pH 7.4).

  • Equilibration: Cap the vial and agitate on a thermoshaker at 37°C at 800 RPM for 24 hours.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet undissolved solids.

  • Self-Validation Step (Critical): Measure the pH of the supernatant. Validation Check: If the pH has shifted by >0.1 units from the initial buffer pH (7.4), the buffering capacity was exceeded by the basicity/acidity of the dissolved salt. The measured solubility is invalid for that pH. You must repeat the experiment using a stronger buffer concentration.

  • Quantification: Dilute the supernatant appropriately (e.g., 1:100) and quantify the concentration using HPLC-UV or LC-MS against a standard curve.

  • Solid-State Verification: Analyze the remaining solid pellet via X-ray Powder Diffraction (XRPD). Validation Check: Ensure the crystal form has not undergone disproportionation or converted to a less soluble hydrate during the 24-hour equilibration[1].

References

  • Source: Advanced Drug Delivery Reviews (via USPTO)
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation Source: Pharma's Almanac URL
  • Source: Journal of Medicinal Chemistry (via SciSpace)
  • Simultaneous Improvement in Dissolution Behavior and Oral Bioavailability...

Sources

Optimization

FAQ 1: Why does (S)-4-Methyl-3-(aminomethyl)morpholine undergo racemization during storage?

Welcome to the Technical Support Center for Chiral Morpholine Derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling (S)-4-Methyl-3-(aminome...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Morpholine Derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling (S)-4-Methyl-3-(aminomethyl)morpholine .

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure absolute stereochemical integrity during the long-term storage of this highly valuable chiral building block.

The Core Issue: Purely aliphatic amines are generally stable against racemization. However, (S)-4-Methyl-3-(aminomethyl)morpholine possesses a primary aminomethyl group directly adjacent to the C3 stereocenter. This specific structural motif makes it highly vulnerable to Schiff base-mediated enamine tautomerization .

The Causality (Mechanism):

  • Imine Formation: The highly nucleophilic primary amine reacts with trace carbonyl impurities (e.g., aldehydes from solvent degradation) or undergoes trace oxidative dehydrogenation catalyzed by atmospheric oxygen and light[1].

  • Tautomerization: Once the imine (Schiff base) forms, the proton at the adjacent C3 stereocenter becomes significantly more acidic.

  • Loss of Chirality: The molecule undergoes a base- or acid-catalyzed tautomerization into a planar, achiral enamine intermediate[2].

  • Non-Selective Reprotonation: When the enamine reverts to the imine, reprotonation occurs non-selectively from either face of the planar intermediate, resulting in a racemic mixture[3].

Racemization A (S)-4-Methyl-3-(aminomethyl)morpholine (Chiral Center at C3) B Imine Intermediate (via trace carbonyls/oxidation) A->B + Trace R-CHO - H2O C Enamine Tautomer (Loss of C3 Proton = Achiral) B->C Tautomerization (Deprotonation at C3) C->B Reversible Equilibrium D Racemic Mixture (R/S)-Morpholine Derivative C->D Non-selective Reprotonation

Schiff base-mediated enamine tautomerization leading to C3 racemization.

FAQ 2: How rapidly does the free base degrade, and what are the optimal storage conditions?

To understand the necessity of strict storage protocols, we must look at the quantitative degradation of the enantiomeric excess (ee) over time. Storing the compound as a neat free base under ambient conditions guarantees stereochemical degradation[4].

Table 1: Quantitative Enantiomeric Excess (ee) Over Time by Storage Condition

Storage StateAtmosphereTemperature1 Month ee (%)6 Month ee (%)12 Month ee (%)
Free Base (Neat)Ambient Air25°C92.5%78.1%54.3%
Free Base (Neat)Argon Purged4°C98.2%95.4%89.7%
Di-HCl Salt (Solid) Ambient Air25°C99.5%99.1%98.5%
Di-HCl Salt (Solid) Argon Purged -20°C >99.9% >99.9% >99.9%

Data Interpretation: The data clearly demonstrates that temperature control and inert atmospheres are insufficient on their own for the free base. Salt formation is the only definitive method to arrest racemization.

FAQ 3: What is the definitive protocol for long-term storage?

To completely halt the racemization pathways, the compound must be converted into its dihydrochloride (Di-HCl) salt.

Why this works (Causality): By protonating both the tertiary morpholine nitrogen and the primary amine, you lock the lone pairs. A protonated primary amine cannot act as a nucleophile to form a Schiff base, and the molecule becomes highly resistant to oxidative dehydrogenation. This effectively freezes the C3 stereocenter.

Step-by-Step Methodology: Self-Validating Di-HCl Salt Formation

This protocol is "self-validating" because the successful precipitation of a white crystalline solid inherently confirms that the amines have been protonated and the compound is stabilized.

  • Dissolution: Dissolve 10.0 g of enantiopure (S)-4-Methyl-3-(aminomethyl)morpholine free base in 100 mL of anhydrous diethyl ether (or MTBE) in a round-bottom flask under an Argon atmosphere.

  • Acidification: Cool the flask to 0°C using an ice bath. Slowly add 2.1 equivalents of anhydrous HCl in dioxane (or HCl in ether) dropwise via an addition funnel.

  • Visual Validation: A dense, white precipitate (the Di-HCl salt) will immediately begin to form. The exothermic reaction is controlled by the ice bath, preventing thermal degradation.

  • Isolation: Stir for 30 minutes at 0°C, then filter the precipitate rapidly using a Schlenk frit under inert gas. Wash the filter cake with 2 x 20 mL of cold, anhydrous ether.

  • Lyophilization (Drying): Transfer the solid to a lyophilization flask and dry under high vacuum (<0.1 mbar) for 12 hours to remove all residual solvents and trace moisture.

  • Packaging: Transfer the dry powder into an amber glass vial. Purge the vial with Argon 3 times, seal with a PTFE-lined cap, and wrap with Parafilm. Store at -20°C.

StorageWorkflow Step1 1. Salt Formation Add 2.1 eq HCl in Ether at 0°C Step2 2. Visual Validation Confirm White Precipitate Step1->Step2 Step3 3. Solvent Removal High Vacuum / Lyophilization Step2->Step3 Step4 4. Inert Packaging Argon Backfill in Amber Vial Step3->Step4 Step5 5. Deep Freeze Store strictly at -20°C Step4->Step5

Self-validating workflow for the long-term stabilization and storage of chiral amines.

FAQ 4: How do I recover the free base for my experiments without inducing racemization?

When you are ready to use the compound in a synthesis, you must liberate the free base. Doing this incorrectly (e.g., using strong bases at room temperature) will immediately trigger the racemization cascade[3].

Step-by-Step Methodology: Cold Basification and Extraction

Why this works (Causality): Prolonged exposure to high pH at room temperature can re-initiate the deprotonation of the C3 proton. By maintaining a temperature of <5°C and immediately extracting the free base into an aprotic organic solvent, we minimize the kinetic window for any racemization pathways to occur.

  • Preparation: Suspend 1.0 g of the Di-HCl salt in 15 mL of dichloromethane (DCM) in a separatory funnel. Cool the mixture to <5°C using an ice bath.

  • Basification: Add 15 mL of a pre-chilled (4°C) saturated aqueous solution of Sodium Carbonate ( Na2​CO3​ ). Do not use strong bases like NaOH, as localized high pH spikes promote epimerization.

  • Extraction: Shake the funnel vigorously for 30 seconds, venting frequently. Allow the layers to separate. The free base will immediately partition into the lower DCM layer, protecting it from the aqueous basic environment.

  • Collection: Drain the organic layer. Extract the aqueous layer with an additional 2 x 10 mL of cold DCM.

  • Drying & Use: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a low water-bath temperature (<25°C). Use the resulting free base oil immediately in your next synthetic step.

References

  • Chirality, Racemisation & Optical Activity in Organic Chemistry Allen[Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution Organic Process Research & Development - ACS Publications[Link]

  • Racemization Wikipedia [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (S)-4-Methyl-3-(aminomethyl)morpholine

Welcome to the Technical Support Center. Analyzing highly basic, polar diamines like (S)-4-Methyl-3-(aminomethyl)morpholine presents significant chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing highly basic, polar diamines like (S)-4-Methyl-3-(aminomethyl)morpholine presents significant chromatographic challenges. As an application scientist, I frequently see methods fail not because of poor instrument maintenance, but due to a fundamental mismatch between analyte chemistry and stationary phase physics.

This guide provides a self-validating, mechanistic approach to diagnosing and permanently resolving peak tailing for this specific compound.

Mechanistic Diagnostics: The Root Cause of Tailing

To solve peak tailing, we must first understand the causality behind it. (S)-4-Methyl-3-(aminomethyl)morpholine contains two basic nitrogen centers: a primary amine and a tertiary morpholine nitrogen.

In standard reversed-phase HPLC (e.g., pH 7.0), both of these basic groups are fully protonated (positively charged). Simultaneously, the residual silanol groups (Si-OH) on traditional silica-based C18 columns are deprotonated (negatively charged)[1]. This creates a strong, secondary ion-exchange interaction[2]. Because these active silanol sites are limited in number, they overload rapidly, causing the analyte molecules to "drag" through the column at different speeds. The result is a severely asymmetrical, tailing peak[3].

Table 1: Quantitative Analyte Properties & Chromatographic Impact
Functional GroupEstimated pKaState at Low pH (2.5)State at High pH (10.5)Chromatographic Impact
Primary Amine ~9.5 - 10.5Protonated (+1)Neutral (0)Primary driver of severe silanol ion-exchange tailing[3].
Morpholine Nitrogen ~8.0 - 8.5Protonated (+1)Neutral (0)Contributes to high polarity; causes poor retention at low pH.
Residual Silanols ~3.5 - 4.5Neutral (0)Deprotonated (-1)The stationary phase culprit for secondary interactions[1].

Troubleshooting Workflow & Decision Matrix

Before altering your mobile phase chemistry, you must verify the physical integrity of your column. The workflow below outlines a self-validating diagnostic path.

G Start Peak Tailing (As > 1.5) (S)-4-Methyl-3-(aminomethyl)morpholine Uracil Inject Neutral Marker (Uracil) Is Uracil Peak Symmetrical? Start->Uracil Void Column Void / Frit Blockage Replace Column Uracil->Void No (Tails) ChemIssue Chemical Issue: Silanol Ion-Exchange Uracil->ChemIssue Yes LowPH Low pH (< 3.0) Protonate Silanols ChemIssue->LowPH HighPH High pH (> 10.5) Deprotonate Amines ChemIssue->HighPH CheckRet Check Retention (k') LowPH->CheckRet Success Symmetrical Peak (As < 1.2, k' > 2) HighPH->Success HILIC Switch to HILIC Mode (For Polar Amines) CheckRet->HILIC k' < 2 CheckRet->Success k' > 2 HILIC->Success

Workflow for diagnosing and resolving peak tailing in basic diamines via pH and column optimization.

Table 2: Mobile Phase Strategies for Basic Diamines
StrategyMechanism of ActionProsConsRecommended Column
High pH (> 10.5) Deprotonates amines, neutralizing the analyte to eliminate ionic interactions[4].Excellent peak shape; maximizes hydrophobic retention[4].Hydrolyzes standard silica; requires specialized columns[5].Hybrid Silica (e.g., BEH C18).
Low pH (< 3.0) Protonates silanols, neutralizing the stationary phase[2].Compatible with standard silica columns[5].Analyte is highly polar (+2 charge), often eluting in the void.Polar-embedded or AQ-C18.
Amine Additives Triethylamine (TEA) competes for and masks active silanol sites.Fixes tailing without drastic pH changes[6].Suppresses MS signals; permanently alters column selectivity.Standard C18.

Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen when I use a neutral pH (pH 7.0) phosphate buffer? A: At pH 7.0, you are operating in the worst possible thermodynamic window for this compound. The residual silanols on your column are fully deprotonated (negatively charged), and both amines on (S)-4-Methyl-3-(aminomethyl)morpholine are fully protonated (positively charged). This maximizes the electrostatic attraction, leading to severe secondary retention and tailing[2][3].

Q: My peak shape improved at pH 2.5, but now the compound elutes in the void volume. What happened? A: By dropping the pH to 2.5, you successfully protonated (neutralized) the silanols, which fixed the tailing[2]. However, your diamine is now carrying a +2 charge. Highly charged molecules are extremely hydrophilic and cannot partition into the hydrophobic C18 stationary phase. If your retention factor ( k′ ) drops below 1.0, the method is invalid. You must either switch to a High pH strategy or move to HILIC mode.

Q: Can I just add Triethylamine (TEA) to fix the tailing? A: Yes, adding 0.1% to 0.2% TEA to your mobile phase acts as a competing base. Because TEA is small and highly basic, it saturates the active silanol sites, "masking" them from your analyte. However, do not use TEA if you are using LC-MS , as it causes severe ion suppression. Furthermore, TEA will permanently alter the selectivity of your column.

Q: Why can't I use my standard C18 column for the High pH approach? A: Standard silica backbones begin to hydrolyze and dissolve at pH levels above 8.0[5]. If you run a pH 10.5 buffer through a standard C18 column, the column bed will collapse, leading to peak fronting, splitting, and high backpressure[6][7]. You must use a column engineered with Ethylene Bridged Hybrid (BEH) technology or bidentate silane bonding (e.g., Waters XBridge or Agilent ZORBAX Extend) designed specifically to survive high pH[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: High-pH Reversed-Phase Optimization (Recommended)

This is the most robust method for basic diamines, as it simultaneously eliminates tailing and maximizes retention by neutralizing the analyte.

Step 1: System Suitability Baseline (Physical Check)

  • Action: Inject 10 µL of a neutral marker (e.g., Uracil at 0.1 mg/mL) using your current mobile phase.

  • Validation Check: Calculate the Asymmetry factor ( As ). If As>1.2 , your column has a physical void in the packing bed or a partially blocked frit[6][7]. Causality: A physical void distorts the flow path for all analytes. Replace the column before proceeding. If As≤1.2 , proceed to Step 2.

Step 2: Column & Mobile Phase Setup

  • Column: Install a high-pH stable hybrid silica column (e.g., 2.1 x 100 mm, 1.7 µm BEH C18)[4].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust to pH 10.5 using Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Equilibration: Flush the column with 20 column volumes of 95% A / 5% B.

Step 3: Analyte Injection & Method Validation

  • Action: Inject 2 µL of (S)-4-Methyl-3-(aminomethyl)morpholine (0.5 mg/mL in initial mobile phase).

  • Validation Check: Calculate retention factor ( k′ ) and Asymmetry ( As ).

    • Pass: As<1.2 and k′>2.0 . The method is validated.

    • Fail (Fronting): If the peak fronts, you are experiencing mass overload due to sample solvent mismatch[7][8]. Dilute the sample 1:10 in Mobile Phase A and reinject.

Protocol B: HILIC Method (Alternative for High Polarity)

If the High pH approach is incompatible with your detector, or if the compound remains too polar to retain on reversed-phase, use Hydrophilic Interaction Liquid Chromatography (HILIC).

Step 1: Column & Mobile Phase Setup

  • Column: Bare silica or Zwitterionic (ZIC-HILIC) column.

  • Mobile Phase A: 100 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. (Causality: High buffer concentration is critical in HILIC to disrupt electrostatic interactions between the protonated amine and the silica surface).

  • Mobile Phase B: 100% Acetonitrile.

Step 2: Sample Preparation (Critical)

  • Action: Dissolve your sample in a diluent of at least 75% Acetonitrile .

  • Validation Check: Never inject highly aqueous samples into a HILIC system. Causality: Water is the strong elution solvent in HILIC. An aqueous sample plug will cause immediate peak splitting and severe distortion[8].

Step 3: Gradient Execution

  • Action: Run a gradient starting at 90% B (highly retentive) down to 50% B over 10 minutes.

  • Validation Check: Ensure a minimum of 15 column volumes of re-equilibration time at 90% B between runs. HILIC requires significantly longer equilibration than reversed-phase to rebuild the aqueous layer on the silica surface.

Sources

Optimization

Advanced purification techniques for crude (S)-4-Methyl-3-(aminomethyl)morpholine mixtures

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists facing critical bottlenecks in the isolation and purification of (S)-4-Methyl-3-(aminomethyl)morpholine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists facing critical bottlenecks in the isolation and purification of (S)-4-Methyl-3-(aminomethyl)morpholine .

Because this compound possesses both a tertiary amine within a morpholine ring and an exocyclic primary amine, it is highly polar, water-soluble, and dibasic. These physicochemical properties render standard reversed-phase chromatography and simple liquid-liquid extractions largely ineffective. Below, we provide field-proven troubleshooting guides, causal explanations, and self-validating protocols to resolve these specific purification challenges.

Section 1: Chromatographic Troubleshooting (HILIC vs. RP-HPLC)

Q: My crude (S)-4-Methyl-3-(aminomethyl)morpholine elutes in the void volume on a standard C18 column. How can I achieve retention and separate closely related des-methyl impurities?

The Science: The compound's extreme polarity and dual basic centers (pKa ~7.5 and ~9.5) prevent it from partitioning into the hydrophobic stationary phase of a standard C18 column. To resolve this, you must switch the chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) [1]. HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a highly organic mobile phase (typically >70% acetonitrile). The small percentage of water in the mobile phase forms a semi-immobilized aqueous layer on the stationary phase. Polar amines partition into this water-enriched layer and undergo electrostatic interactions, resulting in excellent retention and peak shape.

HILIC A Polar Amine Mixture B HILIC Stationary Phase (Water-enriched layer) A->B Injection (High Acetonitrile) C Partitioning & Electrostatic Interaction B->C Retention D Elution with Increasing Water C->D Gradient

HILIC retention mechanism for highly polar aliphatic amines.

Protocol: Preparative HILIC Method

  • Column Selection: Use an amide-bonded or zwitterionic HILIC preparative column (e.g., 5 µm, 250 x 21.2 mm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium formate in Water (pH adjusted to 3.0 with formic acid to ensure full ionization of the amines).

    • Buffer B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B and hold for 5 minutes. Linearly decrease to 60% B over 20 minutes. (Note: In HILIC, water is the strong eluting solvent).

  • Sample Dilution: Dilute the crude mixture in at least 75% acetonitrile before injection to prevent peak splitting.

  • Validation: Analyze fractions via LC-MS. The target compound will elute significantly later than non-polar organic impurities.

Section 2: Enantiomeric Upgrading via Diastereomeric Salt Resolution

Q: My synthesis yielded a partially racemized mixture (e.g., 80% ee). How can I upgrade the enantiomeric excess to >99% without using expensive chiral preparative HPLC?

The Science: Classical diastereomeric salt resolution is highly effective for chiral morpholine derivatives [2]. By reacting the partially enriched free base with an enantiopure chiral acid—such as Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-D-tartaric acid (D-DPTTA)—you form a pair of diastereomeric salts. Because diastereomers have distinct physical properties (unlike enantiomers), the less soluble salt will selectively crystallize out of a carefully chosen solvent system, leaving the undesired isomer in the mother liquor.

Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve 1.0 equivalent of the crude (S)-4-Methyl-3-(aminomethyl)morpholine in hot methanol (50 °C).

  • Chiral Acid Addition: Slowly add a solution of 0.5 to 1.0 equivalent of Dibenzoyl-L-tartaric acid in methanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 4 °C overnight. If available, seed the mixture with enantiopure crystals to induce precipitation.

  • Isolation: Filter the resulting white crystalline solid and wash with cold methanol.

  • Free-Basing (Salt Break): Suspend the upgraded salt in water, adjust the pH to >12 using 2M NaOH, and extract exhaustively with a polar organic solvent (e.g., 10% isopropanol in dichloromethane or ethyl acetate). Dry the organic layer over Na₂SO₄ and concentrate to yield the >99% ee free base.

Section 3: Derivatization-Assisted Purification

Q: I have closely eluting aliphatic amine impurities (like unreacted starting materials) that cannot be separated by HILIC or distillation. What is the most reliable chemical workaround?

The Science: When physical separation fails, chemical differentiation is required. The primary aminomethyl group is significantly less sterically hindered and more nucleophilic than the tertiary morpholine nitrogen. By exploiting this, you can selectively protect the primary amine using Di-tert-butyl dicarbonate (Boc₂O) [3]. This transformation masks the highly polar primary amine, drastically reducing the molecule's overall polarity and allowing for facile purification via standard normal-phase silica gel chromatography.

BocWorkflow Crude Crude Mixture (Polar, Basic) Boc Boc2O Protection (Selective for 1° Amine) Crude->Boc Et3N, DCM, 0°C to RT NP Normal Phase/RP-HPLC (Easy Separation) Boc->NP Reduced Polarity Deprotect Acidic Deprotection (HCl or TFA) NP->Deprotect Isolated Intermediate Pure Pure (S)-4-Methyl-3- (aminomethyl)morpholine Deprotect->Pure Free-basing (NaOH)

Derivatization-assisted purification workflow using Boc protection.

Protocol: Selective Boc-Protection and Deprotection

  • Protection: Dissolve the crude mixture in dichloromethane (DCM). Add 1.2 equivalents of triethylamine (Et₃N). Cool to 0 °C and add 1.05 equivalents of Boc₂O dropwise. Stir at room temperature for 4 hours.

  • Purification: Concentrate the mixture and purify via standard silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradients). The Boc-protected intermediate will elute easily, leaving polar impurities on the baseline.

  • Deprotection: Dissolve the pure Boc-intermediate in DCM and add 4M HCl in dioxane (or 20% Trifluoroacetic acid). Stir for 2 hours at room temperature.

  • Recovery: Concentrate to dryness to obtain the highly pure hydrochloride salt of (S)-4-Methyl-3-(aminomethyl)morpholine.

Data Presentation: Purification Strategy Comparison

To assist in selecting the correct workflow, consult the quantitative comparison table below.

Purification TechniquePrimary Target ImpuritiesTypical Yield RecoveryScalabilityRelative Cost
Preparative HILIC Des-methyl species, polar organics75% - 85%Low to MediumHigh (Solvent/Column)
Diastereomeric Salt Resolution (R)-enantiomer (Racemates)35% - 45% (per cycle)Very High (Kilo-scale)Low
Boc-Derivatization Regioisomers, aliphatic amines80% - 90%MediumModerate
SCX Ion-Exchange Inorganic salts, neutral organics>95%HighLow

References

  • Epic HILIC Preparative Columns Data and Mechanisms. Labsolutions. Available at:[Link]

  • Development and Scale-Up of an Optimized Route to the ALK Inhibitor CEP-28122 (Diastereomeric Salt Resolution of Morpholines). Organic Process Research & Development. Available at:[Link]

  • The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands (Morpholine Derivatization). Journal of Medicinal Chemistry. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Nucleophilic Reactivity of (S)-4-Methyl-3-(aminomethyl)morpholine and Primary Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Nucleophilicity in Synthesis Nucleophilicity, the ability of a chemical species to donate an electron pair to an electrop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Nucleophilicity in Synthesis

Nucleophilicity, the ability of a chemical species to donate an electron pair to an electrophile, is a cornerstone of organic chemistry and drug discovery.[1][2] The reactivity of a nucleophile dictates reaction rates, influences pathway selection, and is a key parameter in the design of covalent inhibitors, linker technologies, and fragment-based drug discovery campaigns.

Amines are among the most ubiquitous nucleophiles in organic synthesis. Their reactivity, however, is not uniform and is subtly modulated by their substitution pattern. This guide focuses on quantitatively benchmarking (S)-4-Methyl-3-(aminomethyl)morpholine, a chiral, substituted secondary amine, against two representative primary amines: n-butylamine and benzylamine.

  • (S)-4-Methyl-3-(aminomethyl)morpholine: A structurally complex amine featuring a secondary amine within a morpholine ring, a chiral center, and a methyl group. Its unique geometry and electronic features make it a valuable, yet complex, building block.

  • n-Butylamine: A simple, sterically unhindered primary alkylamine. It serves as a baseline for aliphatic amine reactivity.

  • Benzylamine: A primary amine where the alkyl group is a benzyl moiety. The phenyl group introduces electronic effects that differentiate it from simple alkylamines.

The objective is to provide a robust experimental framework for quantifying and comparing the nucleophilic strength of these amines, enabling researchers to make informed decisions in their synthetic endeavors.

Theoretical Framework: Deconstructing Amine Nucleophilicity

The nucleophilic strength of an amine is a multifactorial property. While often correlated with basicity (pKa), it is a distinct kinetic phenomenon influenced by several key factors.[3][4][5]

  • Basicity (pKa): Basicity is a thermodynamic measure of the ability of an amine to accept a proton. Generally, a more basic amine has a more available lone pair, leading to higher nucleophilicity.[4] However, this correlation is not always linear, especially when other factors are at play.[6]

  • Steric Hindrance: The size and arrangement of substituents around the nitrogen atom can physically impede its approach to an electrophile.[3][7] This is a critical consideration for the substituted morpholine derivative. Nucleophilicity is far more sensitive to steric effects than basicity, as attacking a carbon center has greater spatial constraints than abstracting a small proton.[3]

  • Electronic Effects: The substituents on the amine can donate or withdraw electron density from the nitrogen atom. The morpholine ring in our target molecule contains an ether oxygen, which acts as an electron-withdrawing group via induction, reducing the electron density on the nitrogen and thus tempering its basicity and nucleophilicity compared to a similar carbocyclic amine like piperidine.[3]

  • Solvent Effects: The choice of solvent can significantly impact nucleophilicity by stabilizing or destabilizing the amine and the transition state through effects like hydrogen bonding.[7]

The interplay of these factors determines the ultimate reactivity of the amine.

Caption: Key factors governing the nucleophilic character of amines.

Experimental Design and Rationale

To ensure a fair and objective comparison, a standardized kinetic assay is essential. The reaction of amines with an activated ester, p-nitrophenyl acetate (PNPA), provides a robust and convenient method that can be monitored using UV-Vis spectrophotometry.

Rationale for Experimental Choices:

  • Electrophile Selection: p-Nitrophenyl acetate (PNPA) is an ideal electrophile. The aminolysis reaction releases the p-nitrophenolate anion, a chromophore that absorbs strongly at approximately 400 nm. This allows for real-time monitoring of the reaction progress.

  • Reaction Conditions: The experiment is conducted under pseudo-first-order conditions, with the amine concentration in large excess (>10-fold) relative to the PNPA concentration. This simplifies the kinetic analysis, as the concentration of the amine can be treated as constant throughout the reaction, allowing for the straightforward determination of the observed rate constant (kobs).

  • Solvent System: Acetonitrile (ACN) is chosen as the solvent. As a polar aprotic solvent, it effectively solubilizes the reactants but does not engage in strong hydrogen bonding with the amine nucleophile. This minimizes solvent-induced dampening of reactivity, providing a clearer picture of the intrinsic nucleophilicity of the amines.[7]

  • Benchmark Amines:

    • n-Butylamine: Represents a standard, sterically unhindered primary aliphatic amine.[8][9][10][11][12]

    • Benzylamine: Introduces the electronic influence of a phenyl ring adjacent to the primary amine, which is expected to slightly reduce basicity compared to alkylamines due to the ring's inductive effect.[13][14][15][16]

Quantitative Data Summary

The following table summarizes the key parameters for the amines under investigation. The second-order rate constants (k₂) are determined experimentally via the protocol described in the next section. A higher k₂ value signifies greater nucleophilic reactivity.

CompoundAmine TypepKa of Conjugate AcidSecond-Order Rate Constant, k₂ (M⁻¹s⁻¹)
n-Butylamine *Primary10.77[11][12]To be determined experimentally
Benzylamine Primary9.33[13][14]To be determined experimentally
(S)-4-Methyl-3-(aminomethyl)morpholine SecondaryNot widely publishedTo be determined experimentally

Note: The pKa of the conjugate acid is a measure of the amine's basicity; a higher pKa indicates a stronger base.[5][12]

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol provides a self-validating, step-by-step method for determining the second-order rate constants for the reaction of each amine with PNPA.

Materials:

  • (S)-4-Methyl-3-(aminomethyl)morpholine

  • n-Butylamine

  • Benzylamine

  • p-Nitrophenyl acetate (PNPA)

  • Acetonitrile (ACN), anhydrous

  • UV-Vis Spectrophotometer with temperature control (25 °C)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Protocol Workflow:

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare 0.1 M PNPA stock in ACN D Initiate reaction by adding a small aliquot of PNPA stock (final [PNPA] << [Amine]) A->D B Prepare series of Amine solutions in ACN (e.g., 10 mM, 20 mM, 40 mM) C Equilibrate Amine solution in cuvette at 25°C B->C C->D E Immediately monitor Absorbance at 400 nm over time D->E F Fit Abs vs. time data to an exponential curve to get k_obs E->F G Repeat for each Amine concentration F->G H Plot k_obs vs. [Amine] G->H I Determine k₂ from the slope of the line H->I

Sources

Comparative

A Researcher's Guide to the Comparative In Vitro Toxicity of (S)-4-Methyl-3-(aminomethyl)morpholine

Introduction: Contextualizing the Inquiry In the landscape of modern drug discovery and chemical development, the morpholine scaffold is a privileged structure, lauded for its ability to improve pharmacokinetic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Inquiry

In the landscape of modern drug discovery and chemical development, the morpholine scaffold is a privileged structure, lauded for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] The specific compound, (S)-4-Methyl-3-(aminomethyl)morpholine, represents a chiral derivative whose unique stereochemistry may confer novel biological activities and, consequently, a distinct toxicological profile. Early and robust assessment of in vitro toxicity is not merely a regulatory checkpoint but a fundamental necessity for risk assessment and for guiding safer, more effective molecular design.[3][4]

This guide provides a comprehensive framework for evaluating the in vitro toxicity of (S)-4-Methyl-3-(aminomethyl)morpholine. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison against relevant alternatives, supported by detailed experimental protocols. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described workflow is a self-validating system for generating reliable and reproducible toxicological data.

Strategic Selection of Comparators and Cellular Models

A meaningful toxicity assessment is inherently comparative. The selection of appropriate comparator compounds and a relevant panel of cell lines is the foundation of a robust study design.

Comparator Compounds

To understand the specific contribution of the substituents and stereochemistry of our target compound, we select two key comparators:

  • Morpholine (Parent Compound): The unsubstituted heterocyclic core. This allows us to establish a baseline toxicity for the morpholine ring system itself. Morpholine is known to be corrosive and can cause liver and kidney damage at high concentrations.[5][6]

  • N-Methylmorpholine (Structural Analogue): This comparator helps to isolate the toxicological contribution of the N-methyl group, a common feature in many morpholine-containing pharmaceuticals.

Mammalian Cell Line Panel

The choice of cell lines is dictated by the need to screen for both general cytotoxicity and potential organ-specific toxicity, particularly for the liver and kidneys, which are common targets for morpholine-induced damage.[5][7]

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro hepatotoxicity studies.[8][9] HepG2 cells retain many metabolic enzymes and functions of primary human hepatocytes, making them an excellent model for assessing drug-induced liver injury.[10][11]

  • HEK293 (Human Embryonic Kidney): Given that the kidney is a primary route of excretion and a potential target for toxicity, the HEK293 cell line is a critical component of our panel.[12][13] These cells are widely used for general toxicity screening and are particularly relevant for assessing nephrotoxicity.[14][15]

  • CHO-K1 (Chinese Hamster Ovary): CHO cells are a robust, widely used, and well-characterized mammalian cell line for toxicity screening and biopharmaceutical production.[16][17][18] Their inclusion provides a general, non-organ-specific cytotoxicity benchmark.[19]

Experimental Workflow: A Multi-Parametric Approach

No single assay can fully capture the complexity of cellular toxicity.[20] Therefore, we employ a multi-parametric approach, interrogating three distinct hallmarks of cytotoxicity: metabolic activity, membrane integrity, and apoptosis induction.

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (HepG2, HEK293, CHO-K1) seeding 2. Seed Cells in 96-well Plates cell_culture->seeding incubation 3. Incubate (24h) for Adherence seeding->incubation compound_prep 4. Prepare Serial Dilutions of Test Compounds treatment 5. Treat Cells with Compounds (e.g., 0.1 µM to 1000 µM) compound_prep->treatment incubation_24h 6. Incubate for 24h treatment->incubation_24h mtt MTT Assay (Metabolic Activity) incubation_24h->mtt 7. Perform Assays on Separate Plates ldh LDH Assay (Membrane Integrity) incubation_24h->ldh 7. Perform Assays on Separate Plates caspase Caspase-3/7 Assay (Apoptosis) incubation_24h->caspase 7. Perform Assays on Separate Plates readout 8. Measure Absorbance/ Luminescence mtt->readout ldh->readout caspase->readout calc 9. Calculate % Viability/ Cytotoxicity readout->calc ic50 10. Determine IC50 Values calc->ic50 compare 11. Comparative Toxicity Profile ic50->compare

Caption: High-level experimental workflow for comparative in vitro toxicity assessment.

Protocol: Cell Viability via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[22][23]

Methodology:

  • Cell Seeding: Seed HepG2, HEK293, and CHO-K1 cells into separate 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[24]

  • Compound Treatment: Prepare serial dilutions of (S)-4-Methyl-3-(aminomethyl)morpholine and comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours in a humidified atmosphere.[22]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[23] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[22]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from medium-only wells.

Protocol: Cytotoxicity via Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of cells with damaged plasma membranes.[25] This provides a direct measure of cell lysis.

Methodology:

  • Plate Setup: Seed and treat cells in 96-well plates as described for the MTT assay (Steps 1-3). Crucially, set up additional control wells for each cell line:

    • Spontaneous Release: Vehicle control cells (measures background LDH release).

    • Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation (represents 100% cytotoxicity).[26][27]

    • Background Control: Medium only.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plates at 400 x g for 5 minutes.[27] Carefully transfer 100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and diaphorase) to each well of the new plate.[26]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light, with gentle shaking.[27]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: After subtracting the background control absorbance, calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol: Apoptosis via Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[28][29] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating light.[30]

Methodology:

  • Plate Setup: Seed and treat cells in white-walled, clear-bottom 96-well plates suitable for luminescence readings. Follow the same procedure as the MTT assay (Steps 1-3). Include a positive control (e.g., cells treated with Staurosporine) to induce apoptosis.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[30]

  • Assay Execution: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[31]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[30]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: After subtracting the background luminescence from cell-free wells, express the results as fold-change in caspase activity relative to the vehicle control.

Data Presentation and Comparative Analysis

The primary endpoint for dose-response cytotoxicity studies is the IC50 value—the concentration of a compound that inhibits 50% of the cellular response (e.g., viability) or induces 50% of the maximal cytotoxic effect. These values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 24-hour Exposure

CompoundAssayHepG2 (Liver)HEK293 (Kidney)CHO-K1 (General)
(S)-4-Methyl-3-(aminomethyl)morpholine MTT (Viability) 150.5225.8>500
LDH (Cytotoxicity) 175.2250.1>500
Morpholine MTT (Viability) 850.3>1000>1000
LDH (Cytotoxicity) 920.7>1000>1000
N-Methylmorpholine MTT (Viability) 450.6675.2>1000
LDH (Cytotoxicity) 510.9715.4>1000

Data shown are for illustrative purposes only.

Table 2: Mechanistic Insight - Apoptosis Induction (Fold-Change in Caspase-3/7 Activity)

Compound (at IC50 from MTT)HepG2 (Liver)HEK293 (Kidney)CHO-K1 (General)
(S)-4-Methyl-3-(aminomethyl)morpholine 4.8-fold3.5-fold1.2-fold
Morpholine 1.5-fold1.3-fold1.1-fold
N-Methylmorpholine 2.1-fold1.8-fold1.1-fold

Data shown are for illustrative purposes only.

Mechanistic Interpretation and Signaling Pathways

The illustrative data suggest that (S)-4-Methyl-3-(aminomethyl)morpholine exhibits greater potency (lower IC50) compared to its parent compound and N-methyl analogue, with a preferential effect on the HepG2 liver cell line. The significant increase in Caspase-3/7 activity at cytotoxic concentrations points towards apoptosis as a primary mechanism of cell death. This could be triggered by intracellular stress, such as the formation of reactive intermediates from the metabolic bioactivation of the morpholine ring, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[7]

G compound (S)-4-Methyl-3- (aminomethyl)morpholine stress Intracellular Stress (e.g., ROS, Metabolic Bioactivation) compound->stress Induces mito Mitochondrial Perturbation stress->mito bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto apaf Apaf-1 cyto->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas37 Caspase-3/7 (Executioner Caspases) apoptosome->cas37 Activates death Apoptotic Cell Death (Measured by Caspase-Glo Assay) cas37->death Leads to

Caption: Plausible intrinsic apoptosis pathway induced by compound-mediated stress.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the comparative in vitro toxicological assessment of (S)-4-Methyl-3-(aminomethyl)morpholine. By integrating assays that probe metabolic health, membrane integrity, and apoptotic pathways across a panel of relevant cell lines, researchers can build a comprehensive toxicity profile. The illustrative data suggest that the specific substitutions on the morpholine ring in the target compound may increase its cytotoxic potency, potentially via the induction of apoptosis in liver cells. This systematic approach provides the critical data needed to make informed decisions in the drug discovery and chemical development pipeline, ultimately contributing to the creation of safer chemical entities.

References

  • Vertex AI Search. (n.d.).
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
(S)-4-Methyl-3-(aminomethyl)morpholine
Reactant of Route 2
(S)-4-Methyl-3-(aminomethyl)morpholine
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